
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% (4-BOC-ClP) is an aromatic compound that is used in a variety of scientific research applications. It is a derivative of 2-chlorophenol, which is a common aromatic compound found in many industrial and consumer products. 4-BOC-ClP is a white crystalline solid that is soluble in organic solvents and has a melting point of 120-122°C. It is a widely used chemical reagent in the field of organic synthesis and has a variety of applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% has a variety of applications in the field of scientific research. It is used as a reagent in the synthesis of organic compounds and can be used in the synthesis of a variety of heterocyclic compounds. It is also used as a catalyst in the synthesis of polymers and as a building block in the synthesis of pharmaceuticals. In addition, it is used in the synthesis of various fluorescent probes and can be used to detect the presence of specific molecules in a sample.
Mécanisme D'action
The mechanism of action of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% is not fully understood. However, it is known that the compound is able to form a covalent bond with the target molecule. This bond is then broken down by the hydrolysis of the BOC group, resulting in the release of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% are not well understood. However, it is known that the compound can be toxic to cells, as it is able to form covalent bonds with cellular components. In addition, the compound can cause oxidative stress in cells, which can lead to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% in scientific research is its ability to form covalent bonds with target molecules. This makes it a useful tool for detecting and isolating specific molecules in a sample. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is toxic to cells and can cause oxidative stress, which can limit its use in certain experiments.
Orientations Futures
There are a variety of potential future directions for 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95%. One potential future direction is to use the compound as a tool for detecting and isolating specific molecules in a sample. In addition, the compound could be used to develop new fluorescent probes for biological and medical research. Furthermore, the compound could be used in the synthesis of new pharmaceuticals and other organic compounds. Finally, further research could be conducted to better understand the biochemical and physiological effects of the compound.
Méthodes De Synthèse
4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% can be synthesized from 2-chlorophenol, which is the starting material. The synthesis of 4-(4-BOC-Aminophenyl)-2-chlorophenol, 95% involves the reaction of 2-chlorophenol with 4-bromobenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically in the range of 70-90%.
Propriétés
IUPAC Name |
tert-butyl N-[4-(3-chloro-4-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-15(20)14(18)10-12/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPGRIJGUQCJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-BOC-Aminophenyl)-2-chlorophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

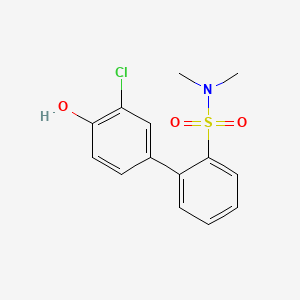
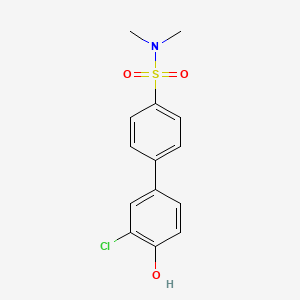
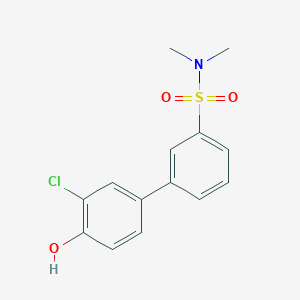


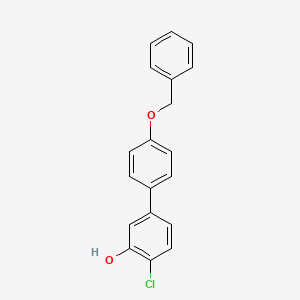
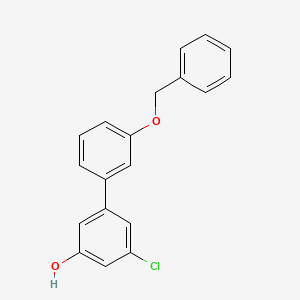

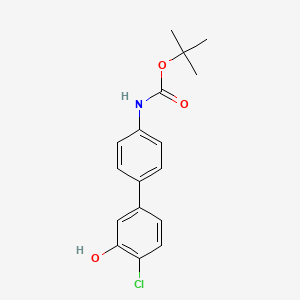
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)
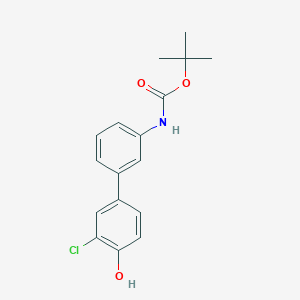


![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)